N-(4-nitrophenoxy)cyclohexanimine

Description

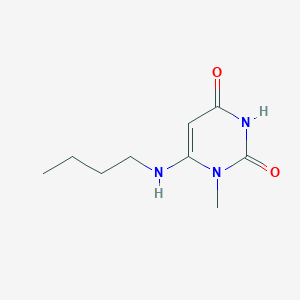

“N-(4-nitrophenoxy)cyclohexanimine” is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 . It is listed under CAS number 13680-08-5 .

Synthesis Analysis

The synthesis of “N-(4-nitrophenoxy)cyclohexanimine” or similar compounds has been mentioned in several studies . For instance, hexakis (4-nitrophenoxy) cyclotriphosphazene (HNTP) was synthesized and added into polycarbonate (PC) as an intumescent flame retardant and charring agent . The chemical structure of HNTP was confirmed by hydrogen and phosphorus nuclear magnetic resonance (1H-NMR, 31P-NMR), energy-dispersive spectroscopy, and Fourier transform infrared (FTIR) .Chemical Reactions Analysis

In terms of chemical reactions, “N-(4-nitrophenoxy)cyclohexanimine” or similar compounds have been used as flame retardants . For example, HNTP was added to polycarbonate (PC) as an intumescent flame retardant . The flame retardancy and thermal degradation behavior of composites were investigated with limiting oxygen index (LOI), UL-94 vertical burning test, microscale combustion calorimeter (MCC), and thermogravimetric analysis (TG) .Propriétés

IUPAC Name |

N-(4-nitrophenoxy)cyclohexanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-14(16)11-6-8-12(9-7-11)17-13-10-4-2-1-3-5-10/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGURZCSMXENHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-nitrophenoxy)cyclohexanimine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-benzylpyridin-1-ium-3-carbonyl)-6,7-dimethyl-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B372157.png)

![2-methyl-N-[6-methyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B372159.png)

![N-[6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B372161.png)

![N-[6,7-dimethyl-5-(1-methylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-1-methylpyridin-1-ium-3-carboxamide](/img/structure/B372163.png)

![N-[6,7-dimethyl-4-oxo-5-(1-pentylpyridin-1-ium-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B372165.png)